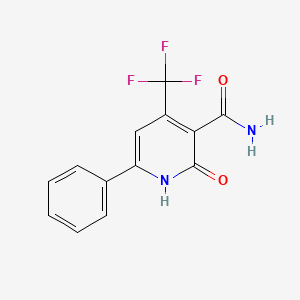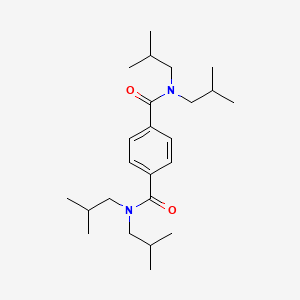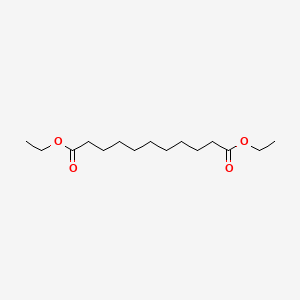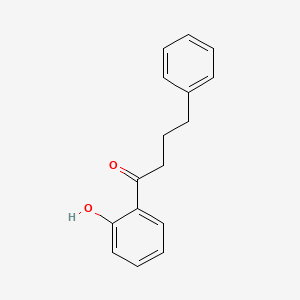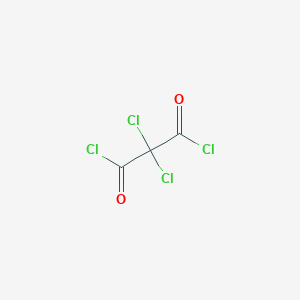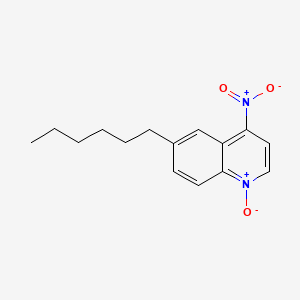
Quinoline, 6-hexyl-4-nitro-, 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoline, 6-hexyl-4-nitro-, 1-oxide is a heterocyclic aromatic organic compound with the molecular formula C15H18N2O3 It is a derivative of quinoline, characterized by the presence of a hexyl group at the 6th position, a nitro group at the 4th position, and an oxide group at the 1st position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including Quinoline, 6-hexyl-4-nitro-, 1-oxide, can be achieved through various methods. One common approach involves the cyclization of 2-nitrobenzaldehydes via cathodic reduction of the nitro moiety followed by intramolecular cyclization . Another method includes the use of hypervalent iodine (III) carboxylates as alkylating agents in the presence of a copper catalyst under visible light conditions .
Industrial Production Methods
Industrial production of quinoline derivatives often employs green and sustainable methods. These include microwave-assisted synthesis, solvent-free reaction conditions, and the use of recyclable catalysts . These methods not only enhance the efficiency of the synthesis but also reduce the environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Quinoline, 6-hexyl-4-nitro-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides and aryl/alkyl/heteroaryl thiols are commonly employed.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, aminoquinolines, and various substituted quinoline derivatives .
Wissenschaftliche Forschungsanwendungen
Quinoline, 6-hexyl-4-nitro-, 1-oxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Quinoline, 6-hexyl-4-nitro-, 1-oxide involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The quinoline ring system can also participate in nucleophilic and electrophilic substitution reactions, affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline, 4-nitro-, 1-oxide: Similar structure but lacks the hexyl group at the 6th position.
Quinoline, 6-hexyl-, 1-oxide: Similar structure but lacks the nitro group at the 4th position.
Uniqueness
Quinoline, 6-hexyl-4-nitro-, 1-oxide is unique due to the presence of both the hexyl and nitro groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
23484-03-9 |
|---|---|
Molekularformel |
C15H18N2O3 |
Molekulargewicht |
274.31 g/mol |
IUPAC-Name |
6-hexyl-4-nitro-1-oxidoquinolin-1-ium |
InChI |
InChI=1S/C15H18N2O3/c1-2-3-4-5-6-12-7-8-14-13(11-12)15(17(19)20)9-10-16(14)18/h7-11H,2-6H2,1H3 |
InChI-Schlüssel |
ISUKJKZJYWDRRK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=CC2=C(C=C[N+](=C2C=C1)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



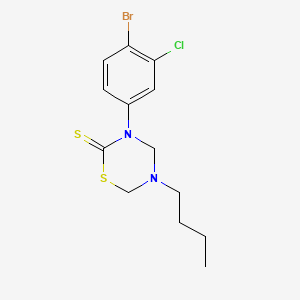

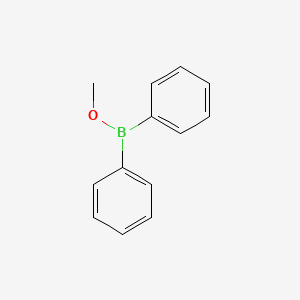
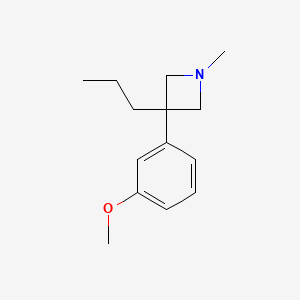
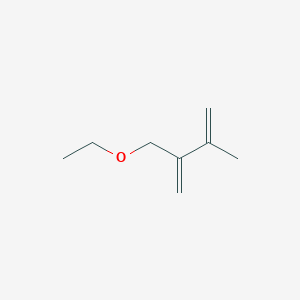

![Benzene, [(1-chloro-2-propynyl)thio]-](/img/structure/B14708103.png)
